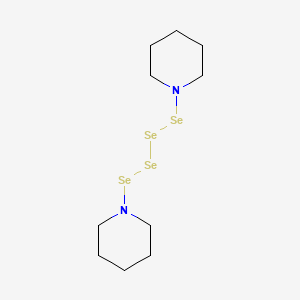

1,1'-(Tetraselane-1,4-diyl)dipiperidine

Description

1,1'-(Tetraselane-1,4-diyl)dipiperidine is a bis-cyclic amine compound featuring two piperidine rings connected by a tetraselane (four-selenium atom) chain at the 1,4-positions. These analogs are pivotal in organic synthesis, medicinal chemistry, and materials science due to their tunable electronic, steric, and reactive properties .

Properties

CAS No. |

66168-04-5 |

|---|---|

Molecular Formula |

C10H20N2Se4 |

Molecular Weight |

484.2 g/mol |

IUPAC Name |

1-(piperidin-1-yltetraselanyl)piperidine |

InChI |

InChI=1S/C10H20N2Se4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H2 |

InChI Key |

XREZMIKNYUWCDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)[Se][Se][Se][Se]N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-(Tetraselane-1,4-diyl)dipiperidine typically involves the reaction of piperidine with a tetraselane precursor. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1’-(Tetraselane-1,4-diyl)dipiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The piperidine rings can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1'-(Tetraselane-1,4-diyl)dipiperidine and related bis-cyclic amine derivatives:

Structural and Functional Insights

Linker Flexibility and Reactivity: Tetraselane linkers (hypothetical) are expected to confer unique redox activity and polarizability due to selenium’s electronegativity and larger atomic radius. This contrasts with carbon-based linkers (e.g., butane or butyne), which primarily influence steric bulk and hydrophobicity .

Biological Activity: But-1,4-diyl-bispyridinium compounds (e.g., K053, K068) exhibit potent AChE reactivation (IC₅₀ ~10–50 µM) due to optimal linker length (4 carbons), enabling dual-site binding in the enzyme’s active site . Piperidine-based compounds (e.g., ADD) are non-toxic reagents in synthesis, whereas pyrrolidine derivatives (e.g., tremorine hydrochloride) show neuroactive effects .

Synthetic Utility: ADD is widely used in Mitsunobu reactions for stereospecific C–O/C–N bond formation, outperforming DEAD (diethyl azodicarboxylate) in stability . Bis-Su catalysts enable efficient chromene synthesis (yields >90%) under solvent-free conditions, highlighting the role of diketopyrrolidine moieties in substrate activation .

Physicochemical Properties :

- Ionic liquid surfactants with pyrrolidinium heads and butane linkers exhibit critical micelle concentrations (CMC) of 0.1–1 mM, ideal for stabilizing emulsions .

- Bispyridinium dibromides display high thermal stability (decomposition >200°C) and solubility in polar solvents, critical for biomedical formulations .

Research Findings and Trends

- AChE Reactivators : But-1,4-diyl-bispyridinium derivatives (e.g., K068) show superior reactivation of tabun-inhibited AChE compared to shorter linkers, but toxicity remains a challenge .

- Green Catalysis : Bis-Su and related diketopyrrolidines are emerging as sustainable alternatives to metal catalysts in multicomponent reactions .

- Neurological Tools : Butyne-linked pyrrolidine induces tremors via muscarinic receptor activation, aiding Parkinson’s disease research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.